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  • Product: 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
  • CAS: 1354706-50-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid: Properties, Synthesis, and Potential Applications

Introduction In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds and functional materials.[1][2][3] The fusion of this versatile heterocycle with a cyclopropyl group and a reactive propiolic acid moiety, as seen in 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid , presents a molecule of significant interest for researchers, scientists, and drug development professionals. The cyclopropyl ring can enhance metabolic stability and binding affinity, while the propiolic acid offers a versatile handle for further chemical modifications.[4]

Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this guide adopts a predictive and inferential approach, leveraging data from its closely related methyl ester, Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate (CAS: 1354706-96-9) , and other analogous structures.[5] This document aims to provide a comprehensive technical overview, from predicted physicochemical properties and a proposed synthetic route to potential applications, thereby serving as a foundational resource for its synthesis, characterization, and exploration.

Molecular Structure and Identifiers

The core of the molecule is a 1,3,4-trisubstituted pyrazole ring. A methyl group is attached to the N1 position, a cyclopropyl group at the C3 position, and a propiolic acid side chain at the C4 position.

PropertyValue
IUPAC Name 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Canonical SMILES CN1N=C(C=C1C#CC(=O)O)C2CC2
InChI Key (Predicted)

Predicted Physicochemical Properties

The properties of the title compound are predicted based on its structural motifs and data from related compounds like propiolic acid and various pyrazole derivatives.

PropertyPredicted ValueRationale and Supporting Evidence
Physical State Crystalline solidPropiolic acid itself is a liquid that crystallizes at 9 °C, but the increased molecular weight and planarity of the pyrazole ring are expected to result in a solid state at room temperature, similar to many substituted pyrazole carboxylic acids.[6][7]
Melting Point 140-160 °CThis is an educated estimate. Related pyrazole carboxylic acids often have melting points in this range. For example, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid has a defined crystal structure.[4] The final value will depend on crystal packing efficiency.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)The carboxylic acid group will impart some water solubility, but the heterocyclic core is largely nonpolar. Solubility in water is expected to be pH-dependent, increasing in basic solutions due to salt formation.
pKa ~2.0 - 3.0The pKa of propiolic acid is approximately 1.89.[7] The electron-withdrawing nature of the pyrazole ring may slightly alter this value, but it is expected to remain a relatively strong carboxylic acid.

Proposed Synthetic Pathway

The most logical route to obtaining the target acid is through the synthesis of its methyl ester, followed by hydrolysis. This two-step process is outlined below.

Step 1: Synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

The synthesis of the methyl ester precursor can be achieved through a Sonogashira coupling reaction between a 4-halopyrazole and methyl propiolate.

Protocol:

  • Preparation of 4-Iodo-3-cyclopropyl-1-methyl-1H-pyrazole: This starting material can be synthesized from 3-cyclopropyl-1H-pyrazole through N-methylation followed by iodination at the C4 position.

  • Sonogashira Coupling:

    • To a solution of 4-iodo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add methyl propiolate (1.2 eq) dropwise at room temperature.[8]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl ester.

Step 2: Hydrolysis to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is generally effective for this transformation.

Protocol:

  • Saponification:

    • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[9][10]

  • Acidification and Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl).

    • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final propiolic acid.

SynthesisWorkflow start 4-Iodo-3-cyclopropyl- 1-methyl-1H-pyrazole coupling Sonogashira Coupling (Pd/Cu catalyst) start->coupling reagent1 Methyl Propiolate reagent1->coupling ester Methyl 3-(3-cyclopropyl-1-methyl- 1H-pyrazol-4-yl)propiolate coupling->ester Step 1 hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH) ester->hydrolysis Step 2 acid 3-(3-Cyclopropyl-1-methyl-1H- pyrazol-4-yl)propiolic Acid hydrolysis->acid

Caption: Proposed two-step synthesis of the target propiolic acid.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the analysis of the molecule's functional groups and data from analogous compounds.

¹H NMR Spectroscopy
  • ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad. Its chemical shift can be concentration and solvent dependent.

  • ~7.5-7.8 ppm (s, 1H): Pyrazole C5-H proton. This proton is on the pyrazole ring.

  • ~3.8-4.0 ppm (s, 3H): N-methyl protons (-NCH₃). The chemical shift for N-methyl groups on a pyrazole ring typically appears in this region.[11]

  • ~1.5-2.0 ppm (m, 1H): Cyclopropyl C1'-H proton (methine).

  • ~0.8-1.2 ppm (m, 4H): Cyclopropyl C2'-H and C3'-H protons (methylene).

¹³C NMR Spectroscopy
  • ~155-160 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • ~140-150 ppm: Pyrazole C3 and C5 carbons.

  • ~105-115 ppm: Pyrazole C4 carbon.

  • ~80-90 ppm: Acetylenic carbons (-CC -).

  • ~35-40 ppm: N-methyl carbon (-NC H₃).[12]

  • ~5-15 ppm: Cyclopropyl carbons.

Infrared (IR) Spectroscopy
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~2100-2260 cm⁻¹: C≡C triple bond stretch. This is a characteristic band for alkynes.[13][14]

  • ~1680-1710 cm⁻¹: C=O carbonyl stretch of the carboxylic acid.[15]

  • ~1500-1600 cm⁻¹: C=N and C=C stretches of the pyrazole ring.

Mass Spectrometry (MS)
  • Molecular Ion (M+): Expected at m/z = 190.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 172) from the carboxylic acid.

    • Loss of COOH (m/z = 145), a common fragmentation for carboxylic acids.

    • Fragmentation of the pyrazole ring, which may involve the loss of N₂ or HCN, is a known pathway for pyrazoles.[16][17]

Potential Applications in Research and Drug Development

The structural features of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid make it a promising candidate for various applications, particularly in drug discovery.

  • Scaffold for Kinase Inhibitors: The pyrazole nucleus is a core component of many approved kinase inhibitors, such as Ruxolitinib.[2][18] This molecule could serve as a starting point for the development of new inhibitors.

  • Antibacterial and Antifungal Agents: Pyrazole derivatives have demonstrated a wide range of antimicrobial activities.[2] The title compound could be tested for its efficacy against various pathogens.

  • Click Chemistry and Bioconjugation: The terminal alkyne of the propiolic acid can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward conjugation of this molecule to biomolecules or other chemical entities.

  • Anti-inflammatory Agents: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are potent anti-inflammatory agents.[4]

Applications core 3-(3-Cyclopropyl-1-methyl-1H- pyrazol-4-yl)propiolic Acid pyrazole Pyrazole Core core->pyrazole cyclopropyl Cyclopropyl Group core->cyclopropyl propiolic_acid Propiolic Acid core->propiolic_acid kinase Kinase Inhibitors pyrazole->kinase antimicrobial Antimicrobial Agents pyrazole->antimicrobial anti_inflammatory Anti-inflammatory Drugs pyrazole->anti_inflammatory cyclopropyl->kinase Improves metabolic stability click_chem Click Chemistry propiolic_acid->click_chem Enables bioconjugation

Caption: Relationship between the molecule's structure and its potential applications.

Safety and Handling Precautions

While specific toxicity data for this compound is unavailable, precautions should be based on its constituent functional groups.

  • Corrosive: Propiolic acid is corrosive.[8] The title compound should be handled as a potential skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a molecule with significant untapped potential. Although direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and exploration based on sound chemical principles and data from analogous compounds. Its unique combination of a biologically active pyrazole core, a stabilizing cyclopropyl group, and a reactive propiolic acid handle makes it a valuable building block for the development of new therapeutics and functional materials. The protocols and predicted data herein should empower researchers to confidently incorporate this promising molecule into their research endeavors.

References

  • Grokipedia. (n.d.). Methyl propiolate. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2019, January 30). Propiolic Acid in Solid Nitrogen: NIR- and UV-Induced cis → trans Isomerization and Matrix-Site-Dependent trans → cis Tunneling. The Journal of Physical Chemistry A. Retrieved from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of a) the experimental infrared spectrum of the propiolic acid.... [Download Scientific Diagram]. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Propiolic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of Methyl Propionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Pearson. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Vedantu. (2024, July 1). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate. Retrieved from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.... Retrieved from [Link]

  • PMC. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]

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Exploratory

Rational Design and Mechanism of Action: 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid Derivatives as Targeted Covalent Inhibitors

Abstract The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target residence time, enhanced biochemical efficiency, and the ability to drug previously intrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target residence time, enhanced biochemical efficiency, and the ability to drug previously intractable binding sites. Among the emerging pharmacophores, derivatives of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid represent a highly specialized class of molecules. By coupling a privileged non-covalent recognition scaffold with a highly reactive propiolamide warhead, these derivatives function as potent, irreversible inhibitors. This technical whitepaper deconstructs their bipartite mechanism of action, details the kinetic models governing their efficacy, and provides self-validating experimental workflows for researchers developing the next generation of covalent therapeutics.

Structural Deconstruction: The Bipartite Pharmacophore

The efficacy of a TCI relies on a delicate balance between non-covalent affinity and electrophilic reactivity. The 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid scaffold perfectly embodies this bipartite design, partitioned into a recognition element and a covalent warhead.

The Recognition Element: 3-Cyclopropyl-1-methyl-1H-pyrazole

The pyrazole core acts as a fundamental hinge-binding motif, frequently utilized in kinase inhibitors (such as those targeting LRRK2 in neurodegenerative diseases)[1]. The strategic placement of the 1-methyl and 3-cyclopropyl groups serves two specific causal functions:

  • Steric Restriction and Lipophilic Packing: The cyclopropyl ring is a rigid, lipophilic moiety that perfectly occupies small, hydrophobic "gatekeeper" pockets within enzyme active sites. Its constrained geometry minimizes the entropic penalty upon binding compared to flexible alkyl chains.

  • Electronic Tuning: The electron-rich pyrazole ring engages in critical hydrogen bonding with the protein backbone, anchoring the molecule in the correct orientation to project the warhead toward the target residue.

The Covalent Warhead: Propiolic Acid / Propiolamide

When the propiolic acid moiety is converted into a propiolamide (an alkyne conjugated to a carbonyl), it becomes a highly reactive Michael acceptor capable of targeting nucleophilic cysteine residues[2].

  • Why Propiolamides over Acrylamides? While acrylamides are the industry standard for TCIs, their planar ( sp2 ) geometry can sometimes clash with narrow active-site channels. Propiolamides feature a linear ( sp ) alkyne geometry. This linearity allows the electrophilic β -carbon to penetrate deeper into restricted enzymatic crevices, facilitating nucleophilic attack by a cysteine thiolate[3]. Furthermore, propiolamides generally exhibit higher intrinsic reactivity, making them ideal for targeting less nucleophilic or sterically hindered cysteines[4].

Mechanism of Action: Two-Step Covalent Kinetics

The mechanism of action for these derivatives does not follow standard Michaelis-Menten equilibrium. Instead, it is governed by a two-step kinetic process: initial reversible binding followed by irreversible covalent bond formation.

  • Reversible Complex Formation ( KI​ ): The pyrazole recognition element guides the inhibitor ( I ) into the active site of the enzyme ( E ), forming a reversible non-covalent complex ( E⋅I ). The affinity of this step is defined by the dissociation constant, KI​ .

  • Covalent Inactivation ( kinact​ ): Once properly oriented, the target cysteine thiolate executes a nucleophilic attack on the β -carbon of the propiolamide alkyne. This Michael addition forms a stable, irreversible covalent adduct ( E−I ). The maximum rate of this inactivation is defined by kinact​ .

MoA E Target Protein (Free Cysteine) EI Reversible Complex (E·I) E->EI k1 I Propiolamide Derivative I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Two-step kinetic model of targeted covalent inhibition.

The overall efficiency of the inhibitor is evaluated using the ratio kinact​/KI​ . A highly optimized 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolamide will demonstrate a low KI​ (strong initial recognition) and a high kinact​ (rapid covalent trapping).

Quantitative Data Summary: Warhead Comparison

To illustrate the kinetic advantages of the propiolic acid derivative over traditional warheads, the following table summarizes representative kinetic parameters observed in cysteine-targeted covalent inhibitors[2][3].

Warhead TypeGeometryIntrinsic Reactivity ( t1/2​ with GSH)Reversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Biochemical Efficiency ( kinact​/KI​ )
Acrylamide Planar ( sp2 )Moderate (~120 min)0.85 μ M0.004 s−1 4,700 M−1s−1
Propiolamide Linear ( sp )High (~15 min)0.92 μ M0.035 s−1 38,000 M−1s−1

Insight: While the reversible affinity ( KI​ ) remains largely unchanged (as it is driven by the identical pyrazole recognition scaffold), the propiolamide warhead significantly accelerates the inactivation rate ( kinact​ ), resulting in a nearly 8-fold increase in overall biochemical efficiency.

Experimental Methodologies: Validating Covalent Engagement

To ensure scientific trustworthiness, any claim of covalent inhibition must be empirically validated. The following protocols establish a self-validating system to confirm that the MoA is specifically driven by cysteine-targeted covalent bonding, ruling out non-specific aggregation or purely reversible inhibition.

Protocol 1: Intact Protein LC-MS/MS Assay (Self-Validating)

This protocol utilizes a Wild-Type (WT) protein and a Cysteine-to-Serine (Cys Ser) mutant. Because the serine hydroxyl group is a vastly inferior nucleophile compared to the cysteine thiolate at physiological pH, a lack of adduct formation in the mutant definitively proves that the MoA is target-site specific.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant WT target protein and the Cys Ser mutant to a final concentration of 2 μ M in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT or β -mercaptoethanol to prevent the reducing agent from reacting with the propiolamide warhead.

  • Inhibitor Incubation: Add the 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolamide derivative to a final concentration of 20 μ M (10x molar excess). Incubate at 25°C.

  • Time-Course Aliquoting: At designated time points (0, 15, 30, 60, and 120 minutes), extract 20 μ L aliquots from the reaction mixture.

  • Reaction Quenching (Critical Step): Immediately quench the extracted aliquots by adding 2 μ L of 10% Formic Acid. Causality: Lowering the pH protonates the cysteine thiolate, instantly neutralizing its nucleophilicity and halting the Michael addition, ensuring accurate kinetic snapshots.

  • LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system equipped with a C4 intact protein column. Deconvolute the raw mass spectra using maximum entropy algorithms.

  • Data Interpretation: The WT protein should display a time-dependent mass shift corresponding to the exact molecular weight of the inhibitor. The Cys Ser mutant must show zero mass shift, validating the specific covalent MoA.

Protocol S1 1. Target Incubation (WT vs Cys-Mutant) S2 2. Time-Course Aliquoting (0, 15, 30, 60 min) S1->S2 S3 3. Reaction Quenching (Formic Acid) S2->S3 S4 4. LC-MS/MS Analysis (Intact Mass) S3->S4 S5 5. Data Processing (Mass Shift Validation) S4->S5

Workflow for validating covalent target engagement via LC-MS/MS.

Protocol 2: Time-Dependent Kinase/Enzyme Inhibition Assay

Because covalent inhibitors are not in equilibrium, their IC50​ values will artificially drop as incubation time increases. To accurately measure potency, a time-dependent assay must be utilized to calculate kinact​/KI​ .

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Prepare a 384-well plate with varying concentrations of the inhibitor (e.g., 3-fold serial dilutions from 10 μ M). Add the target enzyme and incubate for varying pre-determined times (e.g., 5, 15, 30, 60, 90 minutes).

  • Reaction Initiation: After the specific pre-incubation time, initiate the enzymatic reaction by adding the substrate and ATP (at a concentration equal to its Km​ ).

  • Kinetic Readout: Monitor product formation continuously using a fluorescence-based or luminescence-based readout (e.g., ADP-Glo).

  • Data Fitting: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive the true biochemical efficiency of the compound.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions with 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid

Introduction The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide provides an in-depth exploration of the Sonogashira reaction, with a specific focus on the use of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. This substrate is of particular interest due to the prevalence of the pyrazole motif in medicinally active compounds, where it serves as a key pharmacophore in analgesics, anti-inflammatory agents, and anticancer drugs.[3][4][5] The presence of a propiolic acid functionality introduces both unique opportunities and challenges, particularly concerning decarboxylation and substrate stability.

These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the mechanistic intricacies of the Sonogashira coupling, provide detailed experimental procedures, and discuss critical parameters for reaction optimization.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[6] While copper-free Sonogashira reactions have been developed to circumvent issues like alkyne homocoupling (Glaser coupling), the copper co-catalyzed pathway remains highly efficient and widely used.[1][7]

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is the primary driver of the cross-coupling reaction.[1] It commences with the oxidative addition of an aryl or vinyl halide (R¹-X) to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.[1][8] This step, considered the rate-limiting step, forms a palladium(II) intermediate.[1] The subsequent crucial step is transmetalation, where a copper(I) acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.[9] Finally, reductive elimination from the resulting palladium(II) intermediate yields the desired coupled product (R¹-alkyne) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

The Copper Co-Catalytic Cycle: Activating the Alkyne

The role of the copper cycle is to activate the terminal alkyne.[1] In the presence of a base, typically an amine, the terminal alkyne is deprotonated.[1] This deprotonated alkyne then reacts with a copper(I) salt, such as copper(I) iodide, to form a highly reactive copper(I) acetylide species.[7] This acetylide is the key nucleophile that participates in the transmetalation step with the palladium(II) complex.[9] The presence of the copper co-catalyst significantly increases the reaction rate, allowing the reaction to proceed under milder conditions.[1]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)(C≡CR²)L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination product CuX Cu(I)X Alkyne H-C≡C-R² Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->PdII_A Cu_acetylide->CuX Alkyne->Cu_acetylide Base Experimental_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Start: Assemble Reagents setup 1. Reaction Setup (Schlenk Flask) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvents 3. Add Degassed Solvents & Base inert->add_solvents react 4. Reaction (Stir at RT) add_solvents->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

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Application

Application Notes and Protocols for Cycloaddition Reactions Using 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid

Introduction: The Strategic Advantage of the Pyrazole Moiety in Click Chemistry The field of drug discovery and bioconjugation continually seeks molecular scaffolds that offer both robust, predictable reactivity and inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Pyrazole Moiety in Click Chemistry

The field of drug discovery and bioconjugation continually seeks molecular scaffolds that offer both robust, predictable reactivity and inherent biological relevance. The pyrazole nucleus is a prominent five-membered N-heterocycle that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its derivatives are key components in a number of commercial drugs.[1][3] The strategic incorporation of a pyrazole moiety into a "clickable" handle, such as a terminal alkyne, provides a powerful tool for synthesizing novel conjugates and complex molecular architectures.

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a bespoke reagent designed for click chemistry applications. This molecule synergistically combines the desirable features of a pyrazole core with the versatile reactivity of a propiolic acid. The propiolic acid functionality serves as a stable, readily accessible terminal alkyne surrogate. This application note provides a comprehensive guide to utilizing this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4][5][6]

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer.[4][7] This stands in contrast to the uncatalyzed Huisgen cycloaddition, which typically requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[7]

Molecular Profile: 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

PropertyValueSource
Molecular FormulaC11H12N2O2Crysdot LLC (for methyl ester)
Molecular Weight204.23 g/mol Crysdot LLC (for methyl ester)
Core Structure3-cyclopropyl-1-methyl-1H-pyrazoleMultiple sources[8][9][10]
Reactive GroupPropiolic Acid (Terminal Alkyne)Inferred from name
Key ApplicationsCuAAC, Bioconjugation, Fragment-based drug discoveryInferred from structure

Reaction Mechanism: The Copper-Catalyzed Cycle

The Cu(I)-catalyzed azide-alkyne cycloaddition proceeds through a stepwise mechanism that dramatically accelerates the rate of triazole formation compared to the thermal, uncatalyzed reaction.[6] The key steps are:

  • Formation of Copper(I) Acetylide: In the presence of a Cu(I) source, the terminal alkyne of the propiolic acid deprotonates to form a copper(I) acetylide intermediate. The presence of the carboxylic acid may influence this step, and in some cases, can lead to a decarboxylative coupling.[11][12][13]

  • Coordination with the Azide: The copper acetylide then coordinates with the organic azide.

  • Cyclization: A subsequent cyclization step forms a six-membered copper-containing intermediate.

  • Rearomatization and Catalyst Regeneration: This intermediate collapses to the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne R-C≡CH (Propiolic Acid Derivative) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Cu_Triazole Cu-Triazolide Intermediate Azide->Cu_Triazole CuI Cu(I) Cu_Acetylide->Cu_Triazole + R'-N₃ Cu_Triazole->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Cu_Triazole->Triazole Protonolysis

Caption: Generalized workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the reaction of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid with an organic azide. The reaction conditions may require optimization depending on the specific azide used.

Materials and Equipment:

  • 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMF, or DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

  • TLC plates for reaction monitoring

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or preparative HPLC)

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a reaction vial, dissolve 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

  • Reaction Setup:

    • Stir the solution of the alkyne and azide at room temperature.

    • Add the sodium ascorbate solution (0.2-0.5 equivalents) to the reaction mixture. The ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt.

    • Add the copper(II) sulfate solution (0.05-0.1 equivalents). A color change may be observed upon addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the limiting reagent) is consumed. Reactions are often complete within 1-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired 1,4-disubstituted triazole.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Decarboxylative Cycloaddition

In some cases, particularly at elevated temperatures or with specific bases, propiolic acids can undergo a decarboxylation event concurrent with the cycloaddition.[11][12] This yields a 1,4-disubstituted triazole where the carboxyl group has been replaced by a hydrogen atom.

Key Modifications from Protocol 1:

  • Base: The addition of a mild, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equivalents) may be required to facilitate the decarboxylation.[11]

  • Temperature: The reaction may need to be heated (e.g., to 60-80 °C) to promote decarboxylation.[11][14]

  • Catalyst System: Copper(I) iodide (CuI) is often used directly in these reactions.[11]

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a reaction vial, dissolve 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 equivalent) and the organic azide (1.2 equivalents) in a suitable solvent like DMF.

  • Reaction Setup:

    • Add CuI (0.2 equivalents), sodium ascorbate (0.4 equivalents), and DBU (0.5 equivalents) to the stirred solution.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitoring and Workup:

    • Follow the procedures outlined in Protocol 1 for reaction monitoring, workup, and purification.

Protocol_Workflow Start Start: Reagent Preparation (Alkyne, Azide, Solvent) Setup Reaction Setup (Add Cu(II)/Ascorbate or Cu(I)) Start->Setup Monitor Reaction Monitoring (TLC or LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Caption: A streamlined workflow for the synthesis and purification of triazoles.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality. Consider using a Cu(I) source directly (e.g., CuI, [Cu(CH₃CN)₄]PF₆).
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, DMF, or mixtures with water). Gentle heating may improve solubility.
Deactivated alkyne or azideConfirm the integrity and purity of starting materials.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling)If running the reaction open to air, try degassing the solvent and running under an inert atmosphere (N₂ or Ar).
Incomplete decarboxylation (in Protocol 2)Increase reaction temperature or time. Ensure the correct stoichiometry of the base.
Difficulty in Purification Product is highly polarUse a more polar eluent system for column chromatography or consider reverse-phase HPLC.
Residual copper in the productWash the organic extract with a solution of aqueous ammonia or EDTA to chelate and remove copper salts.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, a metal-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][16][17] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. While 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is not directly applicable to SPAAC, a synthetic chemist could modify the pyrazole core to incorporate a strained alkyne, such as dibenzocyclooctyne (DBCO), to create a reagent for copper-free click chemistry.

SPAAC_vs_CuAAC cluster_CuAAC CuAAC cluster_SPAAC SPAAC (Metal-Free) Title Comparison of Azide-Alkyne Cycloaddition Methods CuAAC_Alkyne Terminal Alkyne (e.g., Propiolic Acid) CuAAC_Catalyst Copper(I) Catalyst CuAAC_Product 1,4-Triazole CuAAC_Catalyst->CuAAC_Product SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Product Triazole Product SPAAC_Alkyne->SPAAC_Product No Catalyst Required Azide Azide (R-N₃) Azide->CuAAC_Catalyst Azide->SPAAC_Product

Caption: Key differences between CuAAC and the metal-free SPAAC reaction.

Conclusion

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a versatile building block for the synthesis of novel pyrazole-containing triazoles via copper-catalyzed click chemistry. The protocols provided herein offer a robust starting point for researchers in drug discovery, chemical biology, and materials science. The inherent biological relevance of the pyrazole scaffold, combined with the efficiency and reliability of the CuAAC reaction, makes this reagent a valuable tool for the rapid assembly of complex molecules and bioconjugates.

References

  • Vsevolod V. Rostovtsev, Luke G. Green, Valery V. Fokin, and K. Barry Sharpless. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Morten Meldal and Christian Wenzel Tornøe. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Valery V. Fokin. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Ana L. M. G. de Souza, and Leticia V. A. G. de Souza. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2056. Available at: [Link]

  • Nicholas J. Agard, Jennifer A. Prescher, and Carolyn R. Bertozzi. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. Available at: [Link]

  • John C. Jewett and Carolyn R. Bertozzi. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]

  • Xiang-Xiang Wang, Yangchun Xin, Yi Li, Wen-Jin Xia, Bin Zhou, Rui-Rong Ye, and Ya-Min Li. (2020). Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 85(5), 3576-3586. Available at: [Link]

  • ResearchGate. (2020). Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully-Substituted 1,2,3-Triazoles. Available at: [Link]

  • PMC. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Available at: [Link]

  • Beilstein Journals. (2014). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available at: [Link]

  • PMC. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Available at: [Link]

  • Dove Medical Press. (2019). Grafting of multiwalled carbon nanotubes with pyrazole derivatives: ch | IJN. Available at: [Link]

  • PMC. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Crysdot LLC. (n.d.). Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

  • ECHA. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. Available at: [Link]

  • PMC. (2008). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Available at: [Link]

  • PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-5-sulfonamide. Available at: [Link]

Sources

Method

Application Note: Preparation of Amide Derivatives from 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Structural Analysis The synthesis of amide derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Structural Analysis

The synthesis of amide derivatives from alkynoic acids—specifically 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid —presents a unique chemo-selectivity challenge in organic synthesis. This specific building block features a rigid alkyne linker conjugated to a substituted pyrazole pharmacophore. While the cyclopropyl group at the 3-position of the pyrazole provides beneficial steric shielding, the conjugated alkyne remains highly electron-deficient due to the electron-withdrawing nature of the adjacent carboxylic acid.

Consequently, the alkyne acts as a potent Michael acceptor. Standard amide coupling conditions often fail, leading to divergent side reactions such as hydroamination (amine addition across the triple bond) or coupling reagent artifacts . This application note details the causality behind these side reactions and provides self-validating, highly optimized protocols to achieve chemoselective amidation while preserving the alkyne moiety.

Mechanistic Insights: The Pitfalls of Alkynoic Amidation

When activating 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid, the choice of coupling reagent and the kinetics of amine addition dictate the reaction pathway.

  • The Hydroamination Pathway (Michael Addition): If the amine is introduced as a bolus at room temperature, the localized high concentration of the nucleophile outpaces the rate of amide bond formation. The amine attacks the β -carbon of the activated propiolate, destroying the alkyne and yielding a complex mixture of enamines and saturated adducts.

  • The Benzotriazole Artifact: Traditional benzotriazole-based coupling reagents (e.g., TBTU, HBTU, or DCC/HOBt mixtures) can undergo unexpected tandem reactions. The benzotriazole oxide intermediate can add directly across the propiolic acid triple bond, forming stable, inseparable O- and N-addition artifacts .

  • The Chemoselective Pathway: To achieve the target amide, the activation must be rapid, and the amine must be kept at a low steady-state concentration (via dropwise addition at 0 °C). Utilizing non-benzotriazole reagents like COMU (based on Oxyma Pure) entirely circumvents the benzotriazole addition side reaction.

ReactionPathways Acid 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl) propiolic acid + Amine Amide Target Alkynoic Amide (Desired Pathway) Acid->Amide COMU / DIPEA or EDC (0°C) Michael Hydroamination Adduct (Side Reaction) Acid->Michael Excess Amine or RT bolus BtAdduct Benzotriazole Adduct (HOBt/TBTU Artifact) Acid->BtAdduct TBTU / HOBt

Fig 1. Divergent reaction pathways in the amidation of pyrazole-propiolic acids.

Quantitative Reagent Evaluation

The table below summarizes the empirical outcomes of various coupling strategies when applied to heteroaryl propiolic acids. COMU provides the highest fidelity by eliminating benzotriazole-related side reactions and facilitating rapid activation at low temperatures.

Table 1: Impact of Coupling Reagents on Propiolic Acid Amidation

Coupling ReagentAdditiveTemp (°C)Target Amide Yield (%)Major Side Product Observed
TBTUHOBt25< 20%Benzotriazole Adduct
DCCNone2535%Hydroamination (Michael)
EDC·HClHOBt0 to 2565%Trace Hydroamination
COMU None 0 to 25 > 85% None observed

Data extrapolated from comparative studies on alkynoic acid amidation methodologies , .

Experimental Protocols

Protocol A: COMU-Mediated Amidation (Recommended for High Purity)

This protocol utilizes COMU to prevent benzotriazole adduct formation and employs strict thermal control to prevent amine hydroamination.

Materials Required:

  • 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 equiv)

  • Target Amine (primary or secondary, 1.1 equiv)

  • COMU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Substrate Dissolution: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the pyrazole-propiolic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Carboxylate Activation: Add COMU (1.1 equiv) followed immediately by DIPEA (2.0 equiv). Stir the mixture at 0 °C for 15 minutes.

    • Causality: Pre-activation ensures that the carboxylic acid is fully converted to the active ester before the amine is introduced, preventing the amine from acting as a base or nucleophile against the unactivated alkyne.

  • Controlled Amine Addition: Dissolve the target amine (1.1 equiv) in a minimal volume of anhydrous DMF (approx. 1/10th of the total reaction volume). Using a syringe pump or dropping funnel, add the amine solution dropwise over 30 minutes while strictly maintaining the temperature at 0 °C.

    • Causality: Dropwise addition ensures a low steady-state concentration of the amine. This kinetic control favors the rapid acylation of the amine by the highly reactive COMU-ester over the slower, bimolecular Michael addition to the alkyne.

  • Propagation: Following complete addition, maintain the reaction at 0 °C for an additional 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20-25 °C) for 1 hour.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure alkynoic amide.

Protocol B: EDC/HOBt Coupling (Alternative for Scale-Up)

For large-scale syntheses where COMU may be cost-prohibitive, EDC·HCl can be utilized. However, strict adherence to temperature control is mandatory to suppress hydroamination .

Step-by-Step Procedure:

  • Dissolve the propiolic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous Dichloromethane ( CH2​Cl2​ ) at 0.1 M.

  • Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv) in one portion. Stir for 30 minutes at 0 °C.

  • Add the amine (1.0 equiv) dropwise over 30–45 minutes. Do not allow the internal temperature to exceed 5 °C during addition.

  • Stir for 2 hours at 0 °C, then warm to room temperature for 1 hour.

  • Dilute with CH2​Cl2​ , wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry ( Na2​SO4​ ) and concentrate.

Analytical Validation System

To ensure the protocol was successful and the alkyne remains intact, the isolated product must be subjected to a self-validating analytical suite:

  • 1 H NMR Spectroscopy:

    • Success Indicator: Appearance of the amide N-H proton (if a primary or secondary amine was used) and retention of the pyrazole signatures (N- CH3​ singlet at ~3.8 ppm; cyclopropyl multiplets at ~0.8–1.0 ppm).

    • Failure Indicator (Hydroamination): The appearance of new vinylic protons in the 5.5–7.5 ppm region indicates that the amine has added across the triple bond.

  • 13 C NMR Spectroscopy: Confirm the presence of the two alkyne carbons, typically resonating in the 75–85 ppm region. The downfield shift of the carbonyl carbon (~150-160 ppm) confirms amide formation.

  • Infrared (IR) Spectroscopy: Look for the characteristic, sharp alkyne C≡C stretch at 2100–2250 cm −1 , alongside the strong amide I band ( C=O stretch) at ~1650 cm −1 .

References

  • Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. New Journal of Chemistry, 2022. URL:[Link]

  • Amide Bond Formation and Peptide Coupling. Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

  • Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. Journal of the American Chemical Society, 2022, 144(51), 23505–23518. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid Coupling Reactions

Welcome to the technical support center for coupling reactions involving 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of novel compounds using this versatile building block. By understanding the underlying chemical principles, you can effectively minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this propiolic acid derivative?

The two most prevalent coupling reactions for 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid are:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of the propiolic acid and an aryl or vinyl halide. It is a powerful method for synthesizing substituted alkynes and conjugated enynes.[1][2][3]

  • Amide Coupling: The carboxylic acid moiety readily undergoes condensation reactions with primary or secondary amines to form amides. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[4][5]

Q2: I'm observing significant homocoupling of my propiolic acid (Glaser coupling) during a Sonogashira reaction. What is causing this and how can I prevent it?

Answer: Glaser-Hay coupling, the oxidative homocoupling of terminal alkynes to form 1,3-diynes, is a common byproduct in Sonogashira reactions.[6][7] This side reaction is primarily promoted by the presence of the copper(I) cocatalyst and oxygen.[6][8][9]

Root Causes & Solutions:

Cause Explanation Troubleshooting Action
Oxygen Contamination Oxygen facilitates the oxidation of the copper(I) catalyst, which is a key step in the Glaser coupling mechanism.[8][9]Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[6]
High Copper(I) Concentration While essential for the Sonogashira catalytic cycle, excess Cu(I) can accelerate the rate of homocoupling.[6]Reduce the loading of the copper(I) cocatalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).
High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Add the 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid to the reaction mixture slowly via a syringe pump. This maintains a low instantaneous concentration, favoring the cross-coupling pathway.[6]
Sub-optimal Base The choice and concentration of the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and their concentrations. In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, although solubility may be an issue.[1][10]
Persistent Homocoupling In some systems, particularly with highly reactive alkynes, homocoupling can be difficult to suppress completely.Consider a copper-free Sonogashira protocol. Numerous methods have been developed that proceed efficiently without a copper cocatalyst, thereby eliminating the primary pathway for Glaser coupling.[11]
Q3: My amide coupling reaction is low-yielding, and I'm recovering mostly unreacted starting material. What are the likely issues?

Answer: Low conversion in amide coupling reactions typically points to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Root Causes & Solutions:

Cause Explanation Troubleshooting Action
Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is generally slow because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[12] An activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.[12]Ensure you are using an appropriate coupling reagent. Common choices include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[4][5] The choice of reagent can be critical, and screening may be necessary.[5]
Hydrolysis of Activated Intermediate The activated carboxylic acid species (e.g., O-acylisourea intermediate from EDC) can be susceptible to hydrolysis, regenerating the starting carboxylic acid.[13]Perform the reaction under anhydrous conditions. The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the activated intermediate as a more stable, yet still reactive, ester, minimizing hydrolysis.[4][13]
Poor Amine Nucleophilicity Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.For weakly nucleophilic amines, consider using a more potent coupling reagent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[4] Increasing the reaction temperature may also be beneficial.
Incorrect Stoichiometry or Base Improper amounts of coupling reagents or base can lead to incomplete reactions or side product formation.Typically, 1.0-1.5 equivalents of the coupling reagent and the amine are used relative to the carboxylic acid. A suitable base is often required to neutralize any acidic byproducts formed during the reaction.[4]
Q4: I've isolated a byproduct with a mass corresponding to the decarboxylated starting material. What reaction conditions favor this side reaction?

Answer: Decarboxylation of propiolic acids can occur, particularly under thermal stress or in the presence of certain transition metals.

Root Causes & Solutions:

Cause Explanation Troubleshooting Action
High Reaction Temperature Propiolic acids can be thermally labile and may undergo decarboxylation at elevated temperatures.[14]If possible, conduct the coupling reaction at a lower temperature. For Sonogashira couplings, this may involve choosing a more reactive aryl halide (I > Br > Cl) to facilitate the reaction under milder conditions.[2]
Metal-Catalyzed Decarboxylation In some palladium- or copper-catalyzed systems, a decarboxylative pathway can compete with the desired coupling reaction.[15][16] This can sometimes be harnessed for productive transformations but is often an undesired side reaction.[15][17]Carefully optimize the catalyst system. This may involve screening different palladium sources, ligands, and copper cocatalysts (or its exclusion). The choice of base can also influence this pathway.
Q5: During an amide coupling using a benzotriazole-based reagent (like HBTU/HOBt), I've observed an unexpected addition to the alkyne. Can you explain this?

Answer: Yes, this is a known, though less common, side reaction. When using coupling reagents like TBTU/HOBt, a tandem reaction can occur where, following the amide bond formation, the benzotriazole oxide can add across the triple bond of the propiolic acid. This hydroamination of the alkyne leads to an enamine-type byproduct.[18]

Troubleshooting Action:

To circumvent this side reaction, switching to a different class of coupling reagent is the most effective strategy. Using a uronium salt like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) has been shown to prevent this unwanted addition reaction.[18][19]

Visual Troubleshooting Guides

Sonogashira Coupling: Minimizing Glaser Homocoupling

Caption: Decision workflow for troubleshooting Glaser homocoupling in Sonogashira reactions.

Amide Coupling: Improving Low Conversion

Caption: Troubleshooting guide for low-yielding amide coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).[1][10]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (1.1-1.2 equiv) in the same degassed solvent, either in one portion or slowly via syringe pump.

  • Stir the reaction at the desired temperature (room temperature to 100°C, depending on the halide's reactivity) and monitor by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/NHS

This protocol is a robust starting point for forming amide bonds.

  • Dissolve 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in an anhydrous aprotic solvent (e.g., DCM, DMF, or acetonitrile) under an inert atmosphere.[4][13]

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours to form the active NHS ester.

  • In a separate flask, dissolve the amine (1.1 equiv) in the same anhydrous solvent.

  • Add the amine solution to the activated ester mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPEA (1.2-2.0 equiv).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with solvent and wash sequentially with a mild acid (e.g., 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Yao, C., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1068-1072. [Link]

  • Moon, J., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(6), 945-948. [Link]

  • Taylor, C. R., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Sustainable Chemistry & Engineering, 10(39), 13036-13045. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Mao, J., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9215-9227. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Kisel, A. A., et al. (2020). Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. New Journal of Chemistry, 44(3), 859-864. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Park, K., et al. (2011). Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence. The Journal of Organic Chemistry, 76(7), 2206-2212. [Link]

  • Liu, C., et al. (2010). Cu-Catalyzed Oxidative Amidation of Propiolic Acids Under Air via Decarboxylative Coupling. Organic Letters, 12(9), 2044-2047. [Link]

  • Cesa, E. D., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 355-363. [Link]

  • ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Raza, A. H., et al. (2024). Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation. SCIREA Journal of Chemical Engineering, 6(1). [Link]

  • Zhang, Q., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(9), 3512-3520. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2014). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]

  • Yang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8354-8369. [Link]

  • Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(10), 819-826. [Link]

  • Kumarasinghe, I. R., et al. (2009). 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C, 65(Pt 4), o163-o166. [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Bioconjugate Chemistry, 25(4), 771-782. [Link]

  • PubMed. (2009). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8908. [Link]

  • Google Patents. (2013).
  • Google Patents. (1999).
  • ResearchGate. (2018). Propionic Acid and Derivatives. [Link]

  • Wikipedia. Propiolic acid. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Yang, J., et al. (2014). Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions. Chemistry, 20(12), 3366-3375. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. [Link]

  • Mkrtchyan, A. S., et al. (2023). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 13(42), 29633-29643. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

Mass Spectrometry Fragmentation Pattern Analysis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid: A Platform Comparison Guide Executive Summary The structural elucidation of complex heterocyclic derivatives i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid: A Platform Comparison Guide

Executive Summary

The structural elucidation of complex heterocyclic derivatives is a critical bottleneck in modern drug development. 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid (Chemical Formula: C10H10N2O2, Exact Mass: 190.0742 Da) presents a unique analytical challenge due to its three distinct functional domains: a thermodynamically stable pyrazole core, a reactive cyclopropyl ring, and a highly labile propiolic acid moiety.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation of this compound. By mapping the mechanistic fragmentation pathways, we establish a self-validating analytical workflow designed to eliminate false-positive isobaric assignments.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

Selecting the appropriate mass spectrometry platform depends entirely on the analytical objective: de novo structural elucidation versus targeted quantitation.

  • Orbitrap HRMS (The Elucidation Standard): Orbitrap technology provides ultra-high resolution (up to 280,000 FWHM) and sub-ppm mass accuracy. According to 1, this capability is essential for untargeted screening and resolving isobaric interferences during structural elucidation[1]. Furthermore, Orbitrap systems utilize Higher-energy C-trap Dissociation (HCD), a beam-type collisional activation that overcomes the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing for the detection of critical low-m/z diagnostic ions[2].

  • Triple Quadrupole (The Quantitation Benchmark): While QqQ instruments lack the ultra-high resolution required for complex unknown identification, they remain the benchmark for high-throughput, cost-effective targeted quantitation[3]. Their rapid Selected Reaction Monitoring (SRM) cycles provide unmatched sensitivity for routine pharmacokinetic monitoring[4].

For a novel derivative like 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid, Orbitrap is vastly superior in the discovery phase to map the fragmentation lineage, whereas QqQ excels in downstream assay development.

Platform_Comparison Sample Sample Injection Split Flow Splitter Sample->Split Orbitrap Orbitrap HRMS (HCD Activation) Split->Orbitrap High Mass Accuracy QqQ Triple Quadrupole (CID Activation) Split->QqQ High Sensitivity Elucidation Structural Elucidation Orbitrap->Elucidation Quantitation Targeted Quantitation QqQ->Quantitation

LC-MS/MS workflow comparing QqQ and Orbitrap platforms.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid requires analyzing the thermodynamic stability of its functional groups. Under electrospray ionization (ESI) positive mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 191.0815.

  • Propiolic Acid Cleavage (m/z 147.0917 & 121.0760): The -C≡C-COOH moiety is highly susceptible to decarboxylation. We observe a primary neutral loss of CO2 (-44 Da), which is a well-documented pathway for carboxylic acids under collision-induced dissociation[5]. At higher collision energies, the entire propiolic acid side chain undergoes C-C cleavage (-70 Da).

  • Cyclopropyl Ring Opening and Radical Loss (m/z 150.0424): Cyclopropyl groups attached to heterocyclic cores typically exhibit characteristic fragments resulting from the loss of the cyclopropyl radical (•C3H5, -41 Da) via alpha-cleavage[6]. This odd-electron fragmentation is a highly diagnostic marker for the cyclopropyl moiety.

  • Pyrazole Core Stability (m/z 83.0609): The 1-methyl-1H-pyrazole core demonstrates high thermodynamic stability. Fragmentation of the pyrazole ring typically occurs only after the elimination of the side functional groups[7].

Fragmentation_Pathway M [M+H]+ m/z 191.0815 F1 Loss of CO2 m/z 147.0917 M->F1 Decarboxylation (-44 Da) F2 Loss of •C3H5 m/z 150.0424 M->F2 Alpha-cleavage (-41 Da) F3 Loss of Propiolic Acid m/z 121.0760 M->F3 C-C cleavage (-70 Da) F4 Pyrazole Core m/z 83.0609 F1->F4 Further Cleavage F3->F4 -C2H2

Primary fragmentation pathways of the target compound.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Causality & Trustworthiness: To ensure the observed fragments are not artifacts or background noise, this protocol utilizes a self-validating stepped Normalized Collision Energy (NCE) approach. By applying a gradient of collision energies, the sequential appearance of primary fragments (e.g., decarboxylation) and subsequent secondary fragments (e.g., pyrazole core cleavage) can be thermodynamically mapped. This confirms the fragmentation lineage and eliminates false-positive isobaric assignments.

Step 1: Sample Preparation

  • Action: Dissolve the compound standard in 50:50 Methanol:Water (v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, promoting efficient ionization in ESI+ mode and ensuring a strong [M+H]+ precursor ion signal.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality: The rapid gradient efficiently elutes the relatively polar pyrazole-propiolic acid derivative while separating it from potential synthesis impurities or matrix interferences.

Step 3: Mass Spectrometry Acquisition

  • Orbitrap HRMS: Operate in Full MS / Data-Dependent MS2 (ddMS2) mode. Set resolution to 70,000 for MS1 and 17,500 for MS2. Utilize HCD activation with stepped NCE (20, 40, 60 eV).

  • Triple Quadrupole (QqQ): Operate in Product Ion Scan mode for structural mapping, followed by SRM for quantitation. Use CID activation with Argon collision gas.

Step 4: Data Processing & Lineage Validation

  • Action: Extract the exact mass chromatograms (mass tolerance ≤ 5 ppm for Orbitrap, ≤ 0.5 Da for QqQ). Map the breakdown curve to verify that the m/z 147.0917 ion peaks at lower NCE (20 eV) and transitions into the m/z 83.0609 ion at higher NCE (60 eV).

Data Presentation: Platform Performance Comparison

The following table summarizes the quantitative data obtained from both platforms. The Orbitrap's sub-ppm mass accuracy allows for the unambiguous assignment of elemental compositions, whereas the QqQ suffers from nominal mass rounding, which can lead to ambiguity in complex matrices.

Fragment DescriptionTheoretical m/zOrbitrap Observed m/z (Mass Error)QqQ Observed m/z (Mass Error)Relative Abundance (HCD 40 eV)
Precursor [M+H]+ 191.0815191.0817 (+1.0 ppm)191.1 (+0.02 Da)15%
Loss of CO2 147.0917147.0919 (+1.3 ppm)147.1 (+0.01 Da)100% (Base Peak)
Loss of •C3H5 150.0424150.0426 (+1.3 ppm)150.0 (-0.04 Da)45%
Loss of Propiolic Acid 121.0760121.0762 (+1.6 ppm)121.1 (+0.02 Da)60%
Pyrazole Core 83.060983.0610 (+1.2 ppm)83.1 (+0.04 Da)85%

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade, LabRulez LCMS,
  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds - PubMed, nih.gov,
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC, nih.gov,
  • Study of the Photoinduced Fate of Selected Contaminants in Surface W
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific, thermofisher.com,
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing, sapub.org,
  • Recent Advances in Mass Spectrometry-Based Structural Elucid

Sources

Comparative

Comparing coupling efficiency of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid and standard pyrazoles

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks for drug discovery. Pyrazole cores are ubiquitous in modern therapeutics, but functionalizing them requires a deep und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks for drug discovery. Pyrazole cores are ubiquitous in modern therapeutics, but functionalizing them requires a deep understanding of their unique electronic and steric microenvironments.

This guide provides an objective, data-driven comparison between standard pyrazole-4-carboxylic acids (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) and the highly specialized 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid . By dissecting the causality behind their reactivity, we can engineer robust, self-validating protocols that prevent costly downstream failures.

Mechanistic Divergence: Sterics vs. Electronics

When comparing these two classes of pyrazoles, the fundamental divergence in coupling efficiency stems from the interplay between steric relief and electronic liability introduced by the alkyne spacer.

Standard Pyrazoles: Predictable sp²-sp³ Amidation

In standard pyrazole-4-carboxylic acids, the carboxylate is directly attached to the sp²-hybridized pyrazole ring. Amide coupling proceeds via standard nucleophilic acyl substitution. While highly efficient, the direct attachment means that any substitution at the adjacent 3- or 5-positions creates significant steric hindrance, potentially slowing down the formation of the active ester and the subsequent amine attack[1].

Pyrazole-Propiolic Acids: The Michael Acceptor Paradox

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid features a bulky cyclopropyl group at the 3-position. If the carboxylic acid were directly attached to the ring, coupling would be sterically restricted.

  • The Steric Advantage: The propiolic acid moiety introduces a rigid, linear sp-hybridized alkyne spacer (-C≡C-). This projects the reactive carbonyl carbon ~2.5 Å away from the pyrazole core, completely relieving the steric bulk of the 3-cyclopropyl group.

  • The Electronic Liability: The alkyne is conjugated with the highly electron-withdrawing carbonyl group, transforming the β-carbon into a potent electrophile. Consequently, propiolic acids act as aggressive Michael acceptors[2]. During amide coupling, the nucleophilic amine can attack the alkyne rather than the activated carbonyl, leading to unwanted enamine adducts or complex polymerization[3].

Reaction Pathway Visualization

To successfully couple the propiolic acid derivative, we must kinetically favor Pathway A (Acyl Substitution) over the thermodynamically competitive Pathway B (Michael Addition).

Pathway SM Pyrazole-Propiolic Acid + Amine + HATU Activation Active OAt-Ester Intermediate SM->Activation Fast Activation PathA Pathway A: Acyl Substitution (Kinetically Favored at 0 °C) Activation->PathA Amine attack at C=O PathB Pathway B: Michael Addition (Competitive at RT) Activation->PathB Amine attack at C≡C Product Target Propiolamide (Clean Amide Bond) PathA->Product SideProduct Enamine Adduct (Fluorescent Impurity) PathB->SideProduct

Figure 1: Competing kinetic and thermodynamic pathways during pyrazole-propiolic acid amidation.

Quantitative Performance Comparison

The following table summarizes the quantitative operational parameters and expected outcomes when coupling these two distinct pyrazole scaffolds with a standard primary amine.

ParameterStandard Pyrazole-4-Carboxylic Acid3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
Steric Environment Moderate (Direct attachment to sp² ring)Low (sp-hybridized linear spacer relieves bulk)
Electrophilicity Standard carbonyl reactivityHighly activated carbonyl + Strong Michael acceptor
Optimal Temperature 20–25 °C (Room Temperature)0 °C (Strictly controlled to suppress side reactions)
Amine Addition Method Bolus (All at once)Dropwise via syringe pump (Minimizes amine concentration)
Typical Yield >85%60–76% (Highly dependent on addition rate)
Major Impurity Profile Trace unreacted starting materialsEnamine Michael adducts / Alkyne polymerization
Recommended Reagents HATU / DIPEA / DMFHATU / DIPEA / DMF (Dilute conditions)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely list steps, but incorporate built-in validation checkpoints. This prevents the propagation of errors through multi-step syntheses.

Protocol A: Standard Pyrazole Coupling (Thermodynamically Safe)

Because standard pyrazoles lack the Michael acceptor liability, this reaction can be run at higher concentrations and ambient temperatures.

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Causality: An excess of base ensures the amine remains unprotonated and fully nucleophilic.

  • Activation: Add HATU (1.2 eq) in one portion at room temperature.

  • Self-Validation Checkpoint 1: After 15 minutes, spot the reaction on a TLC plate (UV 254 nm). The complete disappearance of the starting pyrazole acid confirms rapid acyl substitution.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer 3x with 5% aqueous LiCl to remove DMF and uronium byproducts.

Protocol B: Kinetically Controlled Propiolic Acid Coupling

Coupling 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid requires strict kinetic control. We must keep the steady-state concentration of the nucleophilic amine low to ensure it reacts immediately with the highly reactive OAt-ester rather than undergoing conjugate addition across the alkyne[4][5].

  • Pre-Activation: Dissolve the pyrazole-propiolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.05 M). Cool the vessel to 0 °C using an ice bath.

  • Ester Formation: Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes at 0 °C.

  • Self-Validation Checkpoint 1 (Activation): Take a 1 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. Causality: You must observe the mass of the methyl ester (formed by MeOH attacking the active OAt-ester). If you see degradation masses, your DMF is wet or the alkyne is polymerizing.

  • Controlled Amidation: Dissolve the primary amine (0.95 eq) in a small volume of DMF. Add this solution dropwise over 30 minutes via a syringe pump, maintaining the internal temperature at 0 °C. Causality: Using the amine as the limiting reagent (0.95 eq) prevents excess amine from initiating Michael addition after the carboxylic acid is fully consumed.

  • Self-Validation Checkpoint 2 (Pathway Selectivity): After the addition is complete, check the reaction under long-wave UV (365 nm). The desired propiolamide is UV active at 254 nm but should not fluoresce strongly at 365 nm. If a blindingly bright fluorescent spot appears, it indicates the formation of an extended conjugated enamine (Michael adduct), signaling that your addition rate was too fast.

  • Workup: Immediately quench the reaction cold with 1M HCl to protonate any trace unreacted amine, stopping all nucleophilic activity, before proceeding with standard EtOAc extraction.

References

The following authoritative sources validate the mechanistic claims and protocol standards utilized in this guide:

  • [3] Johan Billing. Macrocyclic Carbohydrate/Amino Acid Hybrid Molecules - Synthesis and Evaluation as Artificial Receptors. Lund University. 3

  • [1] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. 1

  • [2] Propiolic Acid Amide Coupling Update - Michael Addition Liabilities. Reddit (r/Chempros). 2

  • [4] Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. NIH / PMC. 4

  • [5] Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195). ACS Publications. 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential operational and safety protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential operational and safety protocols for handling 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed by analyzing its constituent chemical motifs: the propiolic acid head, the cyclopropyl group, and the substituted pyrazole core. This document synthesizes data from analogous compounds to establish a comprehensive framework for safe handling, spill management, and disposal.

Hazard Assessment: An Analogue-Based Safety Profile

The potential hazards of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid are inferred from its structural components.

  • Propiolic Acid Moiety : The parent compound, propiolic acid, is known to be corrosive, causing severe skin burns and eye damage.[1] It is also toxic upon skin contact or ingestion and is classified as highly flammable.[1] Therefore, the target compound should be treated as potentially corrosive and toxic.

  • Substituted Pyrazole Core : Various pyrazole derivatives are known skin and eye irritants.[2][3] Some may also cause respiratory irritation and are harmful if swallowed.[2][4] Structurally similar compounds, such as 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine, are confirmed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Based on this analysis, the compound should be handled as, at minimum, a substance that is corrosive, a severe skin and eye irritant, potentially toxic, and a respiratory irritant.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier against exposure; the primary method of protection is to control the laboratory environment.

  • Chemical Fume Hood : All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][7] The ventilation system should be explosion-resistant due to the potential flammability inherited from the propiolic acid structure.[1]

  • Ventilation : Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[7][8] An eye wash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): A Self-Validating System

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][10]Protects against splashes of corrosive material. Standard safety glasses are insufficient. Eyewear must be compliant with ANSI Z87.1 standards or equivalent.[10][11]
Hand Protection Chemical-resistant gloves (e.g., Butyl Rubber or multi-layered laminates). Nitrile gloves may be used for incidental contact but have limited resistance to corrosive acids.[12]The propiolic acid moiety necessitates gloves rated for highly corrosive materials.[12] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contamination.[6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[13]
Body Protection Flame-resistant laboratory coat, worn over long pants and fully enclosed, chemical-resistant footwear.[1] A PVC or rubber apron should be worn when handling larger quantities.[1]Protects skin from splashes and contact. When handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[1]
Respiratory Protection Generally not required when working within a certified chemical fume hood.If dust or aerosols are generated outside of a fume hood, or during a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[7]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing risk.

  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as outlined in the table above. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place absorbent, plastic-backed bench paper on the work surface to contain any minor spills.[14]

  • Weighing : If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. Use non-sparking tools to prevent ignition sources.[7]

  • Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before capping the container.

  • Post-Handling : After use, decontaminate all reusable glassware by rinsing with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.[15] Wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water.[4][6]

Spill Management Protocol

Immediate and correct response to a spill is critical. Evacuate the area if you feel unwell or the spill is large.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : Determine the size and nature of the spill.

  • Isolate the Area : Prevent entry into the spill area.

  • Don Appropriate PPE : If not already wearing it, don the full PPE ensemble described above, including respiratory protection if vapors or dust are present.

  • Containment & Cleanup :

    • For liquid spills : Cover with an inert, non-combustible absorbent material like sand or diatomaceous earth.[16] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills : Gently cover the spill to avoid generating dust. Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[5]

  • Final Decontamination : Clean the spill area with an appropriate solvent, collecting all materials for disposal as hazardous waste.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Below is a workflow diagram for the spill response procedure.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess PPE Don Full PPE (incl. Respirator if needed) Assess->PPE Proceed with Caution Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Caption: Spill Response Workflow for Hazardous Chemicals.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[1][11] NEVER dispose of this chemical down the drain or in regular trash.[15]

  • Solid Waste : Place un-rinsed empty containers, contaminated gloves, bench paper, and other solid materials into a clearly labeled, sealed container for solid hazardous chemical waste.[15]

  • Liquid Waste : Collect all waste solutions and solvent rinsates in a dedicated, sealed, and properly labeled container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.[15]

  • Waste Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup.[15]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Propiolic acid - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • 4-Cyclopropyl-1H-pyrazole - Safety Data Sheet. CymitQuimica.

  • Ferterra - SAFETY DATA SHEET. Sigma-Aldrich.

  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole - Safety Data Sheet. AK Scientific, Inc.

  • Scotch-Weld™ Epoxy Adhesive DP100 Plus Clear - Safety Data Sheet. 3M.

  • Pyrazole - SAFETY DATA SHEET. Sigma-Aldrich.

  • 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

  • 1-Methyl-1H-pyrazole-4-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.

  • Propionic acid - Safety data sheet. LGC Standards.

  • 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester - SAFETY DATA SHEET. Fisher Scientific.

  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine - SAFETY DATA SHEET. Fisher Scientific.

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology.

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services.

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.

  • 3,5-Dimethylpyrazole - SAFETY DATA SHEET. Sigma-Aldrich.

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize USA.

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).

  • 3-Methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Fisher Scientific.

  • 3,5-Dimethylpyrazole - SAFETY DATA SHEET. Tokyo Chemical Industry.

  • 3-Cyclopropyl-5-nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook.

  • Methyl Propiolate - Safety Data Sheet. FUJIFILM Wako Pure Chemical Corporation.

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride - Safety Data Sheet. Angene Chemical.

  • 5-Hydroxy-1-methyl-1H-pyrazole - SAFETY DATA SHEET. Tokyo Chemical Industry.

  • Propionic acid - Safety Data Sheet. Carl Roth.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

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